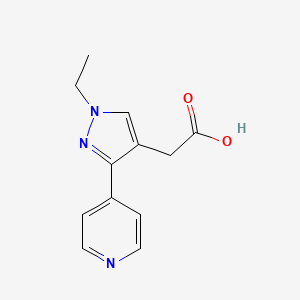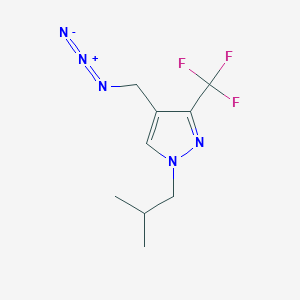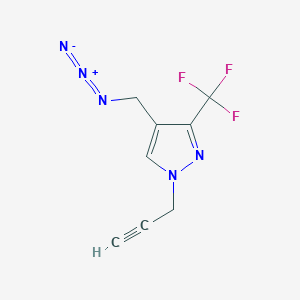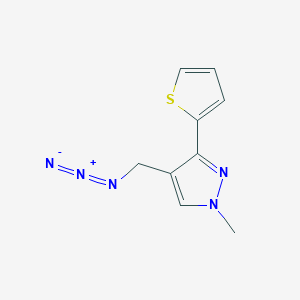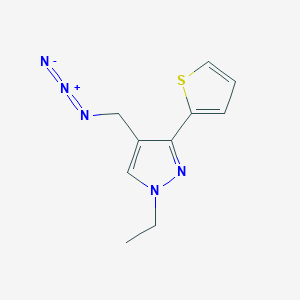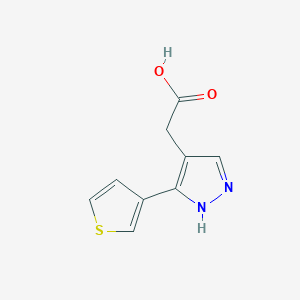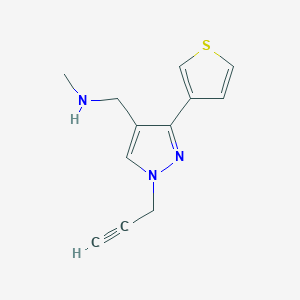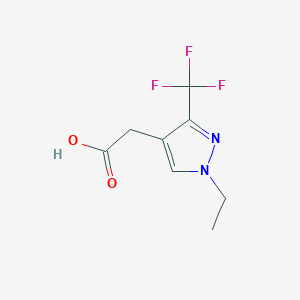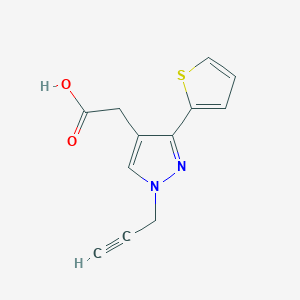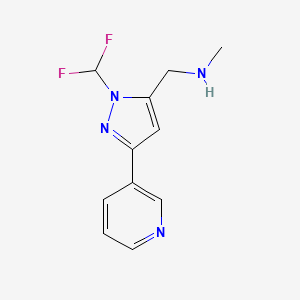
1-(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrazole ring and a pyridine ring, both of which are common in pharmaceutical compounds . The presence of a difluoromethyl group could potentially enhance the compound’s stability and bioactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a difluoromethyl group could potentially influence the compound’s polarity and solubility .
Wissenschaftliche Forschungsanwendungen
Ambient-Temperature Synthesis
A study reported the synthesis of a related compound, showcasing the potential for ambient-temperature reactions involving pyrazole and pyridine derivatives. This highlights the chemical versatility and potential ease of synthesis for compounds within this chemical space, which could be advantageous for various applications in material science or as intermediates in pharmaceutical synthesis (Diana Becerra, J. Cobo, Juan C Castillo, 2021).
OLEDs and Photophysical Properties
Another area of research involves the synthesis of Pt(II) complexes with pyrazole chelates for use in organic light-emitting diodes (OLEDs). These complexes demonstrated mechanoluminescence, concentration-dependent photoluminescence, and high efficiency in OLED applications, suggesting that related compounds might find use in advanced electronic and photonic devices (Li-min Huang et al., 2013).
Coordination Chemistry and Ligand Synthesis
Research into 2,6-bis(pyrazolyl)pyridines and related ligands, including their synthesis and complex chemistry, has been extensive. These compounds serve as versatile ligands for creating luminescent lanthanide compounds and iron complexes, indicating potential applications in sensing, molecular electronics, and spintronics (M. Halcrow, 2005).
Proton Transfer and Luminescence
Studies on proton transfer in chromophores involving pyrazole and pyridine units have revealed complex photophysical behaviors, such as dual luminescence and kinetic coupling, which could be exploited in the development of optical materials and sensors (V. Vetokhina et al., 2012).
Antimicrobial Activity
The synthesis and evaluation of heterocyclic Schiff bases, including those with pyridine and pyrazole moieties, have identified compounds with potent anticonvulsant and antimicrobial activities. This suggests potential pharmaceutical applications for similar compounds (S. Pandey, R. Srivastava, 2011).
Eigenschaften
IUPAC Name |
1-[2-(difluoromethyl)-5-pyridin-3-ylpyrazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N4/c1-14-7-9-5-10(16-17(9)11(12)13)8-3-2-4-15-6-8/h2-6,11,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJSNVBTVLDABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1C(F)F)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



